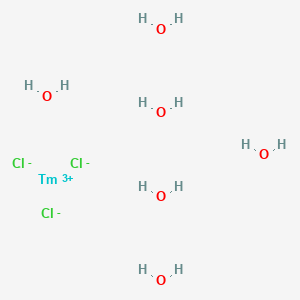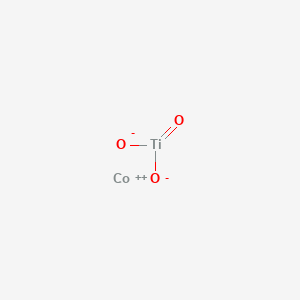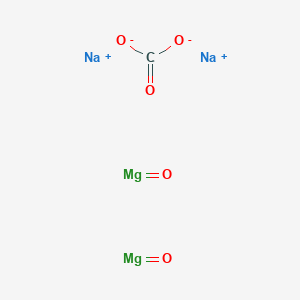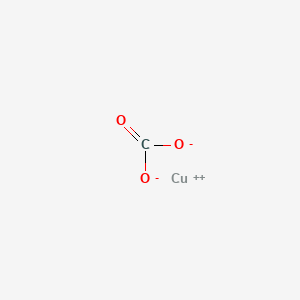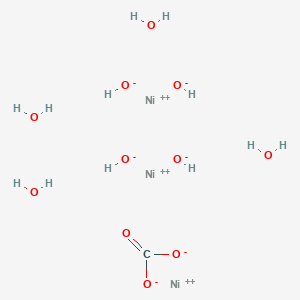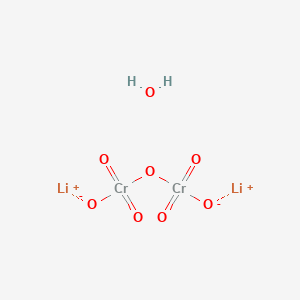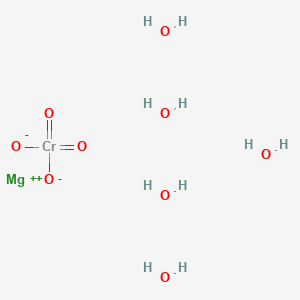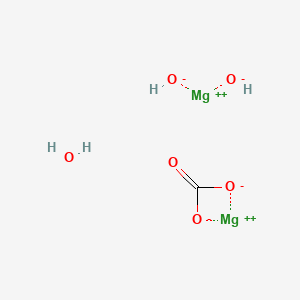
Magnesium carbonate, basic
Descripción general
Descripción
Magnesium carbonate, basic is a useful research compound. Its molecular formula is CH4Mg2O6 and its molecular weight is 160.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Magnesium carbonate, basic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium carbonate, basic including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Behavior for Synthesis of Dimethyl Carbonate: Basic magnesium carbonate, when dissociated into MgO, enhances the synthesis of dimethyl carbonate from propylene carbonate and methanol, reducing the necessary reaction temperature (Wei et al., 2003).
Calcination Studies: Calcination of basic magnesium carbonate leads to the formation of magnesium oxide with a large internal surface area and high reactivity (Eubank, 1951).
Construction and Road Repair Applications: Basic magnesium carbonate is used in magnesium-based inorganic cements, suitable for precast construction, road repair, and nuclear waste immobilization (Walling & Provis, 2016).
Stabilization of Biogenic Amorphous Calcium Carbonate: Magnesium plays a role in stabilizing amorphous calcium carbonate, influencing the crystallization process (Politi et al., 2010).
Dye Wastewater Treatment: Alkaline magnesium carbonate-hydrated basic acts as a coagulant in color reduction for dye wastewater treatment (Panswad & Wongchaisuwan, 1986).
Biomineralization Research: Magnesium ions in water systems play a crucial role in the biomineralization process of carbonate, influencing carbonate crystallization and morphology (Zhang et al., 2018).
Thermal Decomposition Study: Basic magnesium carbonate undergoes thermal decomposition to form magnesium oxide, with variations influenced by sample composition and atmospheric conditions (Khan et al., 2001).
Microsphere Synthesis: Ultrasonic irradiation in the synthesis of basic magnesium carbonate results in the formation of fine petaloid microspheres (Ohkubo et al., 2007).
Carbonation in Flue Gas Absorption: Basic magnesium carbonate is synthesized as a by-product in flue gas absorption technology, aiding in carbonation of Mg-based slurry and CO2 sequestration (Pang et al., 2014).
Soil Improvement: Basic magnesium carbonate has been studied for its effects in soil improvement, influencing soil chemistry and biochemistry (Macintire & Shaw, 1930).
Propiedades
IUPAC Name |
dimagnesium;carbonate;dihydroxide;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMTXHUCDIPKDU-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[OH-].[OH-].[Mg+2].[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4Mg2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium carbonate, basic | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)
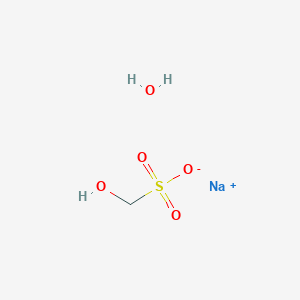
![[(1S,3S)-3-Aminocyclohexyl]methanol](/img/structure/B8022957.png)
